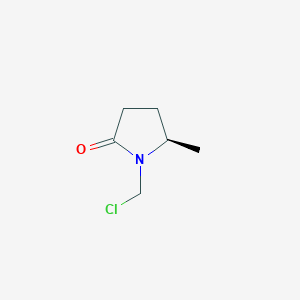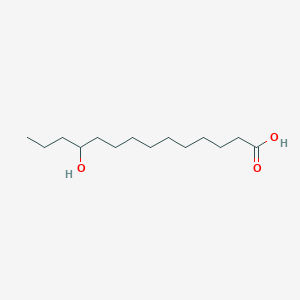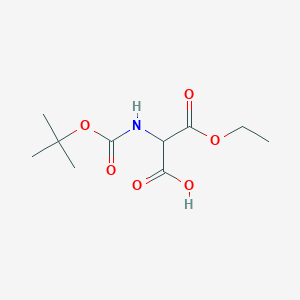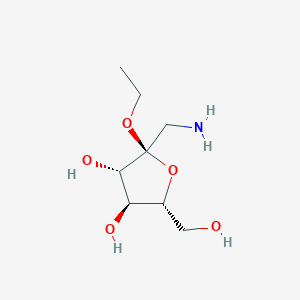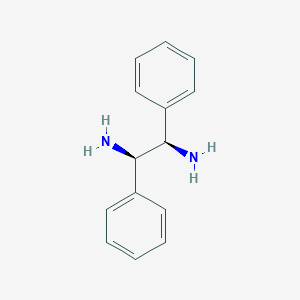![molecular formula C8H8N2O B141639 Pyrimidine, 2-[(2-propynyloxy)methyl]-(9CI) CAS No. 126230-86-2](/img/structure/B141639.png)
Pyrimidine, 2-[(2-propynyloxy)methyl]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 2-[(2-propynyloxy)methyl]-(9CI) is a heterocyclic organic compound that features a pyrimidine ring substituted with a propynyloxy group at the 2-position. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-[(2-propynyloxy)methyl]-(9CI) typically involves the reaction of pyrimidine derivatives with propargyl alcohol under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of propargyl alcohol reacts with a halogenated pyrimidine derivative in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for Pyrimidine, 2-[(2-propynyloxy)methyl]-(9CI) often involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 2-[(2-propynyloxy)methyl]-(9CI) undergoes various chemical reactions, including:
Oxidation: The propynyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the propynyloxy group can be reduced to form saturated derivatives.
Substitution: The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are common.
Substitution: Halogenated pyrimidine derivatives and bases like potassium carbonate are frequently used.
Major Products
Oxidation: Carbonyl derivatives.
Reduction: Saturated propyl derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Pyrimidine, 2-[(2-propynyloxy)methyl]-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of Pyrimidine, 2-[(2-propynyloxy)methyl]-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The propynyloxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. The pyrimidine ring can also interact with nucleic acids, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-Propynyloxy)methyl]pyridine
- 2-[(2-Propynyloxy)methyl]pyrazine
- 2-[(2-Propynyloxy)methyl]pyrrole
Uniqueness
Pyrimidine, 2-[(2-propynyloxy)methyl]-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propynyloxy group at the 2-position of the pyrimidine ring allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry.
Propriétés
Numéro CAS |
126230-86-2 |
|---|---|
Formule moléculaire |
C8H8N2O |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
2-(prop-2-ynoxymethyl)pyrimidine |
InChI |
InChI=1S/C8H8N2O/c1-2-6-11-7-8-9-4-3-5-10-8/h1,3-5H,6-7H2 |
Clé InChI |
RJTFVCXJSGLPEU-UHFFFAOYSA-N |
SMILES |
C#CCOCC1=NC=CC=N1 |
SMILES canonique |
C#CCOCC1=NC=CC=N1 |
Synonymes |
Pyrimidine, 2-[(2-propynyloxy)methyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




